Varenicline

Vue d'ensemble

Description

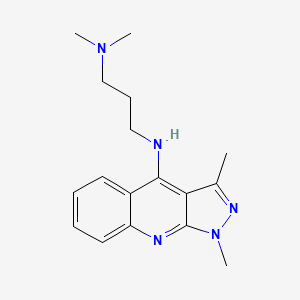

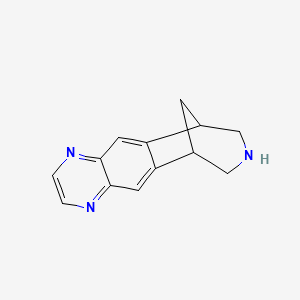

La varénicline est un médicament sur ordonnance principalement utilisé pour aider à l'arrêt du tabagisme et traiter la sécheresse oculaire. C'est un agoniste partiel des récepteurs nicotiniques de l'acétylcholine, ciblant spécifiquement le sous-type alpha4/bêta2. Ce composé est commercialisé sous des noms de marque tels que Chantix et Champix .

Mécanisme D'action

Target of Action

Varenicline is a prescription medication used to treat smoking addiction. It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

This compound works by binding to α4β2 nicotinic acetylcholine receptors, stimulating these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This decreases nicotine cravings and withdrawal symptoms that happen when people stop smoking .

Biochemical Pathways

When activated, the nicotinic acetylcholine receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms with smoking cessation . This is less pronounced than a full agonist (i.e., Nicotine) .

Pharmacokinetics

This compound is almost completely absorbed following oral administration and has high systemic availability . It undergoes minimal metabolism, with 92% excreted unchanged in the urine .

Result of Action

This compound significantly reduces LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via α7nAChRs . It also decreases LPS-induced cell proliferation, without any nAChR involvement . On the other hand, the LPS-induced cell migration rate decreased with this compound via α7nAChR .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, behavioral regulation, memory, goals, intentions, beliefs about capabilities, beliefs about consequences, optimism/pessimism, and environmental context were identified as barriers to this compound adherence . Knowledge, behavioral regulation, beliefs about capabilities, social influences, and environmental context were identified as facilitators .

Analyse Biochimique

Biochemical Properties

Varenicline acts as a partial agonist at the alpha4/beta2 subtype of nicotinic acetylcholine receptors. This interaction partially activates the receptor while simultaneously blocking nicotine from binding to it. This compound also interacts with other subtypes of nicotinic receptors, including alpha3/beta4, alpha3beta2, and alpha6-containing receptors, albeit with lower affinity. The drug shows full agonism at alpha7-receptors . These interactions result in the modulation of neurotransmitter release, particularly dopamine, which plays a crucial role in the reward pathways of the brain.

Cellular Effects

This compound influences various cellular processes by modulating nicotinic acetylcholine receptors. It affects cell signaling pathways by altering the release of neurotransmitters such as dopamine. This modulation impacts gene expression and cellular metabolism, leading to reduced cravings and withdrawal symptoms in individuals attempting to quit smoking. This compound’s effects on cell function also include changes in synaptic plasticity and neuronal communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the alpha4/beta2 nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, resulting in a moderate release of dopamine. This partial activation helps alleviate withdrawal symptoms while preventing the full rewarding effects of nicotine. This compound’s binding to these receptors also inhibits nicotine from binding, thereby reducing the reinforcing effects of smoking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug’s stability and degradation have been studied, showing that it remains effective over extended periods. Long-term studies have indicated that this compound maintains its efficacy in reducing cravings and withdrawal symptoms, with minimal degradation observed. In vitro and in vivo studies have demonstrated that this compound’s effects on cellular function are sustained over time, contributing to its effectiveness as a smoking cessation aid .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces nicotine cravings and withdrawal symptoms without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and changes in behavior. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine. The primary route of elimination is through renal excretion, involving glomerular filtration and active tubular secretion. This compound’s interaction with metabolic pathways is limited, and it does not significantly affect metabolic flux or metabolite levels. This minimal metabolism contributes to the drug’s stability and consistent therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The drug’s distribution is influenced by its binding to nicotinic acetylcholine receptors, particularly the alpha4/beta2 subtype. This compound’s localization within the brain is crucial for its effectiveness in modulating neurotransmitter release and reducing cravings. The drug’s transport and distribution are essential for its therapeutic action in smoking cessation .

Subcellular Localization

This compound’s subcellular localization is primarily within intracellular acidic vesicles containing alpha4/beta2 nicotinic acetylcholine receptors. These vesicles, identified as Golgi satellites, play a role in the drug’s trapping and slow release within neurons. This subcellular localization contributes to this compound’s sustained effects on neurotransmitter release and its long-lasting impact on smoking cessation. The drug’s targeting signals and post-translational modifications direct it to these specific compartments, enhancing its therapeutic efficacy .

Méthodes De Préparation

La varénicline peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction de la 7,8,9,10-tétrahydro-6,10-méthano-6H-pyrazino2,3-hbenzazépine avec des réactifs appropriés dans des conditions contrôlées . Les méthodes de production industrielle impliquent souvent la chromatographie liquide haute performance (CLHP) pour assurer la pureté et la stabilité du composé .

Analyse Des Réactions Chimiques

La varénicline subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent l'acétonitrile, le tampon de phosphate dihydrogéné de potassium et l'acide trifluoroacétique . Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires stables qui conservent la structure de base de la varénicline .

Applications de recherche scientifique

La varénicline a un large éventail d'applications de recherche scientifique. En médecine, elle est utilisée pour aider les individus à arrêter de fumer en réduisant les envies et les symptômes de sevrage . En chimie, elle sert de composé modèle pour étudier les interactions des récepteurs nicotiniques de l'acétylcholine . En biologie, la varénicline est utilisée en chimiogénétique pour contrôler les populations cellulaires dans les modèles animaux .

Mécanisme d'action

La varénicline exerce ses effets en se liant aux récepteurs nicotiniques de l'acétylcholine alpha4/bêta2 dans le cerveau. Cette liaison active partiellement les récepteurs, conduisant à la libération de dopamine dans le noyau accumbens, le centre de récompense du cerveau . En déplaçant la nicotine à ses sites de liaison, la varénicline réduit les envies et les symptômes de sevrage associés à l'arrêt du tabagisme .

Applications De Recherche Scientifique

Varenicline has a wide range of scientific research applications. In medicine, it is used to help individuals quit smoking by reducing cravings and withdrawal symptoms . In chemistry, it serves as a model compound for studying nicotinic acetylcholine receptor interactions . In biology, this compound is used in chemogenetics to control cell populations in animal models .

Comparaison Avec Des Composés Similaires

La varénicline est souvent comparée à d'autres aides à l'arrêt du tabagisme telles que la bupropion et les thérapies de remplacement nicotinique. Contrairement à la bupropion, qui est un antidépresseur, la varénicline cible spécifiquement les récepteurs nicotiniques, ce qui la rend plus efficace pour réduire les envies . Comparée aux thérapies de remplacement nicotinique, la varénicline a un taux de réussite plus élevé pour aider les individus à arrêter de fumer . Des composés similaires comprennent la bupropion et la nicotine, mais le mécanisme d'action unique de la varénicline la distingue .

Propriétés

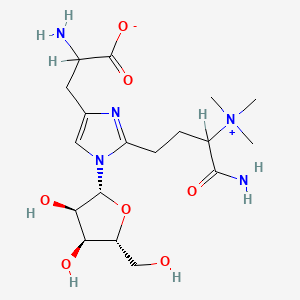

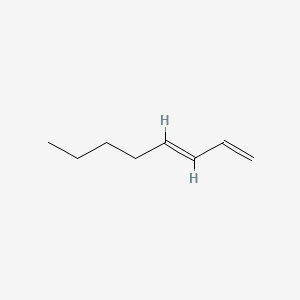

IUPAC Name |

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHBVHOMNKWFT-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891447 | |

| Record name | Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.77e-02 g/L | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Varenicline is a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist. The drug binds with high affinity and selectivity to alpha4beta2 nicotinic acetylcholine receptors located in the brain and stimulates receptor-mediated activity, but at a substantially lower level than nicotine;1 6 this low-level receptor stimulation and subsequent moderate, sustained release of mesolimbic dopamine are thought to reduce craving and withdrawal symptoms associated with smoking cessation. Varenicline also blocks the ability of nicotine to activate alpha4beta2 receptors, preventing nicotine-induced stimulation of the mesolimbic dopaminergic system and thereby reducing the reinforcement and reward effects of cigarette smoking., ... The rationale for and the design of alpha(4)beta(2) neuronal nicotinic acetylcholine receptor (nAChR) partial agonists as novel treatments for tobacco addiction. Such agents are expected to exhibit a dual action by sufficiently stimulating alpha(4)beta(2)-nAChR-mediated dopamine release to reduce craving when quitting and by inhibiting nicotine reinforcement when smoking. Potent and selective alpha(4)beta(2) nAChR partial agonists that exhibit dual agonist and antagonist activity in preclinical models can be identified. The validity of this approach is demonstrated by the clinical efficacy of the alpha(4)beta(2) nAChR partial agonist varenicline, which has significantly better quit rates than do other treatments and offers a new option for smoking cessation pharmacotherapy., ... Varenicline has been shown to be a partial agonist of alpha4beta2 receptors, and in equilibrium binding assays, it is highly selective for the alpha4beta2 receptor. ... The functional activity of varenicline at a variety of rat neuronal nicotinic receptors expressed in Xenopus laevis oocytes and assayed under two-electrode voltage clamp /was examined/ . Varenicline is a potent, partial agonist at alpha4beta2 receptors, with an EC50 of 2.3 +/- 0.3 microM and an efficacy (relative to acetylcholine) of 13.4 +/- 0.4%. Varenicline has lower potency and higher efficacy at alpha3beta4 receptors, with an EC50 of 55 +/- 8 microM and an efficacy of 75 +/- 6%. Varenicline also seems to be a weak partial agonist at alpha3beta2 and alpha6-containing receptors, with an efficacy <10%. It is remarkable that varenicline is a potent, full agonist at alpha7 receptors with an EC50 of 18 +/- 6 microM and an efficacy of 93 +/- 7% (relative to acetylcholine). Thus, whereas varenicline is a partial agonist at some heteromeric neuronal nicotinic receptors, it is a full agonist at the homomeric alpha7 receptor. Some combination of these actions may be involved in the mechanism of varenicline as a smoking cessation aid. | |

| Details | PMID:16766716, Mihalak KB et al; Mol Pharmacol 70 (3): 801-5 (2006) | |

| Record name | VARENICLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

249296-44-4 | |

| Record name | Varenicline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249296444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARENICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HS99O8ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VARENICLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-oxobenzo[h]chromene-3-carboxylate](/img/structure/B1221256.png)